delta-Nonalactone

Aroma Extract Dilution Analysis Flavor Dilution Factor Bourbon Whisky

delta-Nonalactone (FEMA 3356) is the authentic creamy-coconut lactone for full-fat dairy, aged spirits, and coumarin-replacement applications. Its δ-lactone six-membered ring geometry yields a distinct milky-coconut character with coumarinic warmth—sensorially irreplaceable by γ-nonalactone's artificial coconut-peach profile or δ-decalactone's confounding peach-celery notes. High FD factor (2048) drives authentic bourbon & rum profiles. Specifiable enantiomeric composition enables precise flavor reconstruction in premium tea and spirit matrices. FCC/FG grade with >99% purity (sum of isomers) ensures regulatory compliance and batch-to-batch consistency.

Molecular Formula C9H16O2
Molecular Weight 156.22 g/mol
CAS No. 3301-94-8
Cat. No. B1583773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedelta-Nonalactone
CAS3301-94-8
Molecular FormulaC9H16O2
Molecular Weight156.22 g/mol
Structural Identifiers
SMILESCCCCC1CCCC(=O)O1
InChIInChI=1S/C9H16O2/c1-2-3-5-8-6-4-7-9(10)11-8/h8H,2-7H2,1H3
InChIKeyPXRBWNLUQYZAAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1 ml in 1 ml 95% alcohol (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





delta-Nonalactone (CAS 3301-94-8) Procurement Specifications: Chemical Class and Baseline Characterization


delta-Nonalactone (CAS 3301-94-8, FEMA 3356), also referred to as 6-butyltetrahydro-2H-pyran-2-one or 5-nonanolide, is a six-membered δ-lactone with the molecular formula C₉H₁₆O₂ and molecular weight 156.22 g/mol [1]. At 20°C, it presents as a colorless to pale yellow clear mobile liquid with a refractive index of n20/D 1.452-1.460 and density of 0.981-0.991 g/mL . The compound's odor profile is characterized by creamy, sweet, coconut and milky notes with a distinctive coumarinic undertone, while the taste profile comprises creamy, milky, lactonic, and dairy nuances with an oily, coconut facet . LogP (o/w) is reported as 1.89-2.27, indicating moderate lipophilicity and limited aqueous solubility . Commercial grades meet FCC/FG specifications with purity >99.0% (sum of isomers) and acid value ≤3.0 mg KOH/g .

Why Generic Substitution of delta-Nonalactone with gamma-Nonalactone or delta-Decalactone Fails: Ring-Size Determined Sensory Divergence


Generic substitution among lactones sharing identical carbon counts or adjacent chain lengths is scientifically untenable due to fundamentally divergent sensory profiles driven by ring-size geometry. delta-Nonalactone (δ-lactone, six-membered ring) produces creamy-milky coconut with coumarinic undertones, whereas its direct constitutional isomer gamma-nonalactone (γ-lactone, five-membered ring, CAS 104-61-0) yields an intense, sweet coconut with fruity-peach facets that is perceptually distinct and often characterized as more "artificial" in coconut applications . Cross-carbon substitution with delta-decalactone (C10, CAS 705-86-2) introduces confounding peach, nutty, and celery undertones entirely absent from the C9 δ-lactone profile [1]. Furthermore, the substitution of chiral enantiomer composition—specifically the ratio of R-(+) to S-(−) forms—has been demonstrated to alter odor detection thresholds and sensory character in complex matrices such as tea and alcoholic beverages, rendering racemic or undefined enantiomeric mixtures non-interchangeable without reformulation [2].

delta-Nonalactone Quantitative Differentiation Evidence: Comparator-Based Performance Data for Procurement Decisions


Odor Potency Comparison: delta-Nonalactone FD Factor 2048 in Bourbon Whisky AEDA Analysis

In an aroma extract dilution analysis (AEDA) performed on American Bourbon whisky volatile fractions, delta-nonalactone exhibited a flavor dilution (FD) factor of 2048, ranking second highest among 45 odor-active compounds detected, surpassed only by (E)-beta-damascenone (FD 4096). By comparison, gamma-decalactone (C10 γ-lactone) showed an FD factor of 1024, representing half the odor potency of delta-nonalactone in this matrix [1].

Aroma Extract Dilution Analysis Flavor Dilution Factor Bourbon Whisky Odor-Active Compounds

Chiral Enantiomer Contribution to Aroma: R-(+) and S-(−) Forms in Longjing Tea

In Longjing tea, the chiral enantiomers of lactones demonstrate that the contribution of racemates and individual enantiomers to aroma perception is completely different. The study quantified that adding γ-nonanolactone, γ-decalactone, δ-decalactone, γ-undecalactone, and their chiral enantiomers to an aromatic reconstitution increased the odor threshold to varying degrees, indicating these compounds exert significant modulatory effects on overall aroma [1]. For δ-nonalactone, both R and S enantiomers occur naturally, and the enzymatic enantioselectivity of δ-valerolactone hydrolase shows preference for the R enantiomer of δ-nonalactone during biotransformation, implying differential metabolic stability and sensory persistence [2].

Chiral Analysis Odor Activity Value Tea Aroma Enantiomeric Ratio

Natural Occurrence Profile: δ-Nonalactone as Primary Off-Flavor Agent in Milk Fat

delta-Nonalactone is specifically reported as responsible for the off-flavor in milk fat [1]. Its natural occurrence extends across diverse food matrices including butter, chicken fat, grilled beef, cured pork, pork fat and liver, beer, malt, bourbon whiskey, cognac, rum, white wine, black tea, asparagus, mango, starfruit, mountain papaya, and cooked shrimps [2]. In contrast, delta-decalactone is reported as the main flavor compound in nonfat dry milk and responsible for coconut-like off-flavor in fat-containing dairy products .

Dairy Flavor Off-Flavor Analysis Natural Occurrence Milk Fat

Regulatory Status: JECFA No Safety Concern and FEMA GRAS 3356

delta-Nonalactone (FEMA 3356) has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) with the determination of "No safety concern at current levels of intake when used as a flavouring agent" [1]. The FEMA GRAS assessment of lactones used as flavor ingredients includes delta-nonalactone with a comprehensive safety review published in Food and Chemical Toxicology [2]. FEMA usage limits specify: beverages, ice cream, gelatin/pudding, and margarine at 2.0 mg/kg; candy and baked goods at 4.0 mg/kg .

FEMA GRAS JECFA Food Additive Safety Flavoring Agent

Tenacity and Substantivity: δ-Nonalactone >24 Hours vs γ-Nonalactone up to 300 Hours

On blotter tenacity testing, delta-nonalactone demonstrates substantivity >24 hours at 100% concentration [1]. In direct comparison, gamma-nonalactone exhibits substantially higher tenacity, lasting up to 300 hours on a blotter . This differential tenacity profile reflects the fundamental structural distinction: the five-membered γ-lactone ring confers greater volatility persistence than the six-membered δ-lactone ring.

Tenacity Substantivity Blotter Test Fragrance Longevity

Synthetic Route Yield: 2-Butylcyclopentanone Route to δ-Nonalactone at ~75% Yield

Synthesis of δ-nonalactone via 2-butylcyclopentanone route proceeds through condensation, dehydration, hydrogenation, and Baeyer-Villiger oxidation with a reported yield of approximately 75% . An alternative synthesis method using 5-oxo fatty acid as starting material under hydrogen pressure (5-30 atm) at 120-180°C with Ru/C catalyst proceeds via one-pot hydrogenation and intramolecular esterification, yielding δ-lactones in moderate to good yields . A third route yields 51.36% [1].

Synthesis Yield Baeyer-Villiger Oxidation Process Chemistry 2-Butylcyclopentanone

Evidence-Backed Industrial and Research Application Scenarios for delta-Nonalactone (CAS 3301-94-8)


Premium Coconut Dairy Flavor Formulation for Ice Cream, Cream Liqueurs, and Butter Replacers

Select delta-nonalactone (FEMA 3356) for authentic creamy-coconut dairy profiles where naturalistic milk-fat character is required. Evidence supports its unique occurrence as the compound responsible for off-flavor in milk fat , making it the structurally authentic choice for full-fat dairy applications (butter, cream, cheese, ice cream, cream liqueurs) at recommended usage levels of 2.0-4.0 mg/kg per FEMA guidelines . Avoid substitution with gamma-nonalactone, which delivers a more intense, sweet, artificial coconut with fruity-peach facets and substantially higher tenacity (~300 hours vs >24 hours) that produces an inauthentic candy-like character in dairy matrices . For nonfat or reduced-fat dairy systems where authentic milk fat character is not required, delta-decalactone may be more appropriate due to its established role as the primary flavor compound in nonfat dry milk .

Bourbon Whisky, Aged Rum, and Premium Spirit Flavor Enhancement

Utilize delta-nonalactone in bourbon whisky, aged rum, and premium spirit formulations to leverage its exceptional odor potency (FD factor 2048) as established by AEDA analysis . This high FD factor demonstrates that delta-nonalactone contributes significantly to perceived aroma at concentrations that may be subthreshold for less potent lactones such as gamma-decalactone (FD 1024). Its natural occurrence in bourbon whiskey, cognac, rum, and beer has been analytically confirmed . Formulators targeting authentic aged spirit profiles should specify delta-nonalactone over gamma-nonalactone, which introduces an intensity and sweet-fruity character inconsistent with mature spirit aromatic signatures .

Coumarin-Replacement Strategy in Fragrance Fougère and Gourmand Compositions

Deploy delta-nonalactone as a functional coumarin replacer in modern fougères, lavender compounds, floral-aldehydic blends, and gourmand bases. Its characteristic coumarinic undertone—a hay-sweet warmth—provides the distinctive coumarin facet without regulatory restrictions . Unlike gamma-nonalactone's intense sweet-coconut profile and extended 300-hour tenacity, delta-nonalactone's moderate tenacity (>24 hours) and creamy-milky coconut character make it suitable as a heart note bridging fresh aromatics with warm bases . Recommended fragrance use level is 1-5% in concentrate . For applications requiring base-note persistence, consider bicyclononalactone (CAS 4430-31-3) which functions as a coumarin replacement with ~12-hour longevity and hay-tonka-vanilla character .

Longjing Tea and Premium Beverage Flavor Authenticity via Enantiomeric Specification

For premium tea beverages (Longjing-style) and natural fruit-flavored beverages requiring high-fidelity flavor reproduction, specify the enantiomeric composition of delta-nonalactone. Research demonstrates that the contribution of racemates and chiral enantiomers to aroma threshold and perception is completely different; addition of specific enantiomers alters overall aroma character . The R enantiomer of delta-nonalactone exhibits preferential enzymatic recognition by δ-valerolactone hydrolase, indicating differential metabolic behavior . Sourcing delta-nonalactone with defined enantiomeric ratio enables precise flavor reconstruction, whereas undefined racemic mixtures may produce sensory deviation in complex tea and beverage matrices.

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